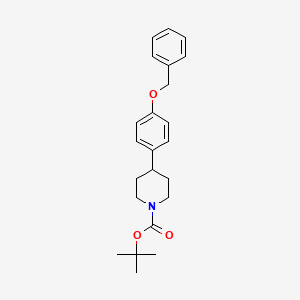

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyloxy-substituted phenyl group at the 4-position of the piperidine ring and a tert-butyl carbamate protecting group. The benzyloxy group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability, while the tert-butyl carbamate group provides stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-23(2,3)27-22(25)24-15-13-20(14-16-24)19-9-11-21(12-10-19)26-17-18-7-5-4-6-8-18/h4-12,20H,13-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMAOAKAEZPBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650652 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936497-89-1 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Addition of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the piperidine ring, converting it into a more saturated form.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include benzaldehyde derivatives (from oxidation), reduced piperidine derivatives (from reduction), and various substituted piperidine derivatives (from substitution).

Scientific Research Applications

Targeted Protein Degradation (TPD)

One of the primary applications of tert-butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins within cells. The incorporation of this compound into PROTACs can enhance the 3D orientation of the degrader, thereby optimizing ternary complex formation and improving drug-like properties .

Synthesis of Beta-Lactamase Inhibitors

This compound also serves as an intermediate in the synthesis of beta-lactamase inhibitors. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. By utilizing this compound, researchers can create more effective inhibitors that restore the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Organic Synthesis and Drug Development

In organic synthesis, this compound acts as a versatile building block for various chemical reactions. Its structure allows for modifications that can lead to the development of new pharmaceuticals with improved therapeutic profiles .

Case Study 1: Development of PROTACs

A study demonstrated the efficacy of using this compound as a linker in PROTACs targeting specific oncogenic proteins. The results showed enhanced degradation rates and selectivity for target proteins, indicating its potential for cancer therapeutics.

Case Study 2: Beta-Lactamase Inhibition

Research focused on synthesizing beta-lactamase inhibitors using this compound revealed that derivatives exhibited significant inhibition against various beta-lactamase enzymes. This study highlights its role in combating antibiotic resistance, showcasing its importance in pharmaceutical chemistry.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Targeted Protein Degradation | Used as a linker in PROTACs | Enhances selectivity and efficacy |

| Synthesis of Beta-Lactamase Inhibitors | Intermediate for developing inhibitors | Restores efficacy of antibiotics |

| Organic Synthesis | Building block for synthesizing complex molecules | Versatile and adaptable for various reactions |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

lists compounds with structural similarities to tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate, calculated using molecular similarity algorithms (scale: 0–1). Key examples include:

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate | 333954-86-2 | 0.88 | Ethoxycarbonyl group replaces benzyloxy |

| tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | 138227-63-1 | 0.80 | Cyano group replaces benzyloxy |

| tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | 857048-73-8 | 0.79 | Amino group replaces benzyloxy |

| tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate | 732275-92-2 | Not Provided | Methyl group replaces benzyloxy; no ether linkage |

Notes:

- The highest similarity (0.88) is observed with the ethoxycarbonyl derivative, likely due to comparable steric bulk and electronic effects .

Physicochemical Properties

- Molecular Weight: The benzyloxy-substituted compound (C23H27NO3) has a higher molecular weight (~373.47 g/mol) compared to tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate (C17H25NO2, 275.39 g/mol) .

Biological Activity

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate (CAS Number: 936497-89-1) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl ester group and a benzyloxy substituent, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research suggests that piperidine derivatives often exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities.

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Potential modulation of cytokines | |

| Neuroprotective | Possible protection against neuronal damage |

Case Studies and Research Findings

-

In Vitro Studies :

Preliminary studies on structurally related compounds have indicated that piperidine derivatives can inhibit the proliferation of various cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). These studies often utilize assays like MTT or Annexin V staining to assess cytotoxicity and apoptosis induction . -

GPR119 Agonist Activity :

Recent research has focused on developing agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion. Some derivatives of piperidine structures have shown promising results in activating GLP-1 pathways, which are crucial for managing type 2 diabetes mellitus (T2DM) . While direct evidence for this compound remains sparse, its structural analogs indicate potential therapeutic applications. -

Synthetic Pathways :

The synthesis of this compound has been reported using various methodologies that emphasize efficiency and yield. These synthetic methods are critical for enabling further biological evaluation and potential drug development .

Q & A

Q. What are the standard synthetic protocols for preparing tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the protection of the piperidine ring using a tert-butoxycarbonyl (Boc) group. For analogs, reaction conditions such as 20°C, ice-cooled environments, and silica gel column chromatography are common for purification . Optimization may include adjusting solvent polarity (e.g., dichloromethane or tetrahydrofuran) and catalyst selection (e.g., palladium for deprotection steps). Monitoring reaction progress via thin-layer chromatography (TLC) is critical to isolate intermediates. For example, benzyloxy group introduction often requires nucleophilic substitution under basic conditions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the benzyloxy phenyl group (δ ~7.3–7.5 ppm for aromatic protons) and Boc group (δ ~1.4 ppm for tert-butyl protons) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₂₃H₂₇NO₃: 377.1991 g/mol).

- HPLC with UV detection (λ ~254 nm) to assess purity (>95% is typical for research-grade material) .

- Infrared (IR) spectroscopy to identify carbonyl stretches (~1700 cm⁻¹ for the Boc group) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particles are generated .

- Ventilation: Use fume hoods for synthesis steps involving volatile solvents.

- Emergency Measures: Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation if irritation persists .

- Waste Disposal: Collect organic waste in designated containers for incineration by certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from variations in starting material quality, solvent purity, or purification methods. To address this:

- Reproduce Conditions: Standardize reagents (e.g., anhydrous solvents) and reaction times.

- Validate Purity: Cross-check HPLC results with NMR integration and elemental analysis.

- Troubleshoot Low Yields: Test alternative catalysts (e.g., Pd/C for hydrogenolysis) or Boc-deprotection agents (TFA vs. HCl) .

- Documentation: Maintain detailed logs of temperature, humidity, and equipment calibration to identify variables .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C and monitor degradation via HPLC at timed intervals.

- Light Sensitivity: Expose samples to UV/VIS light and assess photodegradation products using LC-MS.

- Long-Term Stability: Store aliquots at –20°C, 4°C, and 25°C for 6–12 months, analyzing monthly for decomposition .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological activity or reactivity?

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the benzyloxy phenyl group.

- Molecular Docking: Screen against protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina to hypothesize binding affinities.

- ADMET Prediction: Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Quality by Design (QbD): Define critical process parameters (CPPs) such as mixing speed and temperature gradients.

- Batch vs. Flow Chemistry: Evaluate continuous flow systems to enhance heat/mass transfer for Boc protection/deprotection steps .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data in literature?

- Source Evaluation: Prioritize studies adhering to OECD guidelines (e.g., acute toxicity tests in rodents) over non-standardized reports.

- Dose-Response Analysis: Compare NOAEL (no-observed-adverse-effect-level) values across studies. For example, if one study reports toxicity at 500 mg/kg (oral) and another at 1,000 mg/kg, investigate differences in animal models or administration routes .

- Meta-Analysis: Aggregate data from analogs (e.g., tert-butyl piperidine derivatives) to infer structure-activity relationships (SARs) .

Methodological Notes

- Safety Data: Derived from structurally related compounds (e.g., tert-butyl piperidine-carboxylates) due to limited direct data on the target molecule .

- Synthesis Protocols: Adaptable from tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate (MW: 275.39 g/mol) with modifications for the benzyloxy group .

- Analytical Validation: Cross-reference spectral libraries (e.g., PubChem, Reaxys) for consistency in characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.